Cas no 16813-28-8 (Imidodicarbonicdiamide, N-(2-chloroethyl)-N'-methyl-)

Imidodicarbonicdiamide, N-(2-chloroethyl)-N'-methyl- structure
16813-28-8 structure
Product Name:Imidodicarbonicdiamide, N-(2-chloroethyl)-N'-methyl-
CAS No:16813-28-8
MF:C5H10ClN3O2
MW:179.604799747467
CID:219413
PubChem ID:256415
Update Time:2025-04-19

Imidodicarbonicdiamide, N-(2-chloroethyl)-N'-methyl- Chemical and Physical Properties

Names and Identifiers

    • Imidodicarbonicdiamide, N-(2-chloroethyl)-N'-methyl-
    • 1-(2-chloroethyl)-3-(methylcarbamoyl)urea
    • 1-(2-chloroethyl)-5-methyl-4-formylpyrazole
    • 1-(2-Chloroethyl)-5-methylbiuret
    • 1H-Pyrazole-4-carboxaldehyde, 1-(2-chloroethyl)-5-methyl-
    • ACMC-20mp5t
    • AG-D-45458
    • AGN-PC-00NW1O
    • Ambcb4004223
    • CTK0C3696
    • DTXSID20937445
    • NSC-83271
    • 16813-28-8
    • NSC83271
    • N-(2-Chloroethyl)-N'-methyltriimidodicarbonic acid
    • Biuret, 1-(2-chloroethyl)-5-methyl-
    • Inchi: 1S/C5H10ClN3O2/c1-7-4(10)9-5(11)8-3-2-6/h2-3H2,1H3,(H3,7,8,9,10,11)
    • InChI Key: IQIIGIYHHDNVMK-UHFFFAOYSA-N
    • SMILES: ClCCNC(NC(NC)=O)=O

Computed Properties

  • Exact Mass: 179.0463
  • Monoisotopic Mass: 179.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.2Ų

Experimental Properties

  • Density: 1.254
  • Refractive Index: 1.483
  • PSA: 70.23
  • LogP: 1.03650

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